Phosphonous dichloride, (trifluoromethyl)-

説明

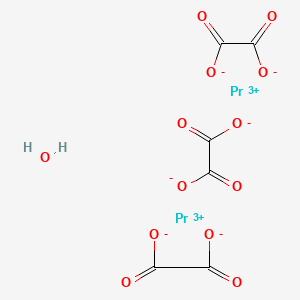

Phosphonous dichloride, (trifluoromethyl)- is a chemical compound with the formula CCl2F3P . It has a molar mass of 170.8799716 .

Molecular Structure Analysis

The molecular structure of Phosphonous dichloride, (trifluoromethyl)- consists of carbon ©, chlorine (Cl), fluorine (F), and phosphorus (P) atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

Phosphonous dichloride, (trifluoromethyl)- has several critically evaluated thermophysical properties. These include its critical temperature, critical pressure, critical density, and density as a function of temperature .科学的研究の応用

Synthesis of Bicyclic Phosphonates

Phosphonous dichloride, when reacted with certain compounds, contributes to the synthesis of unique chemical structures. For instance, 2-ethoxyethenylphosphonic dichloride reacts with resorcinol and its derivatives to form new bicyclic phosphonates with an endocyclic P–C bond, a reaction that showcases the versatile nature of phosphonous dichloride in chemical synthesis (Sadykova et al., 2011).

Trifluoromethylated Oxaphospholenes Production

Phosphonous dichloride is also instrumental in the preparation of α-trifluoromethylallenic phosphonates, which upon iodocyclization, yield trifluoromethylated oxaphospholenes. This process highlights its role in introducing trifluoromethyl groups into various compounds, a feature valuable in medicinal chemistry (Li et al., 2010).

Stabilization of Molecular Assemblies

Phosphonous dichloride derivatives, when used in conjunction with fluorinated polymers, assist in stabilizing phosphonate-derivatized molecular assemblies on oxide electrodes. This application is crucial in catalysis, particularly for water-oxidation catalysis, demonstrating the role of phosphonous dichloride in enhancing the stability of catalytic systems (Eberhart et al., 2017).

Flame Retardancy in Fabrics

Research into the flame retardant properties of triazine-phosphonate derivatives on cotton fabric sheds light on the potential of phosphonous dichloride-related compounds in enhancing fire safety. The compounds show promise in reducing the flammability of fabrics, which is crucial for safety in various industries (Nguyen et al., 2015).

Catalytic Reactions

Phosphonous dichloride plays a pivotal role in catalytic reactions, especially in the synthesis of fluorinated phosphonate derivatives. Its involvement in reactions that introduce chiral centers into these compounds is noteworthy, as it opens pathways for the creation of structurally diverse molecules, a crucial aspect in drug development and material science (Rapp et al., 2015).

Safety And Hazards

特性

IUPAC Name |

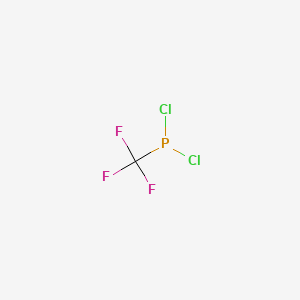

dichloro(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2F3P/c2-7(3)1(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNAMKIPNZQAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194939 | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonous dichloride, (trifluoromethyl)- | |

CAS RN |

421-58-9 | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)